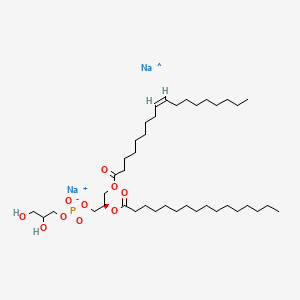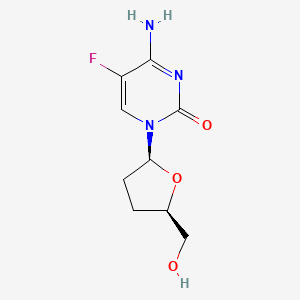
2',3'-Dideoxy-beta-5-fluorocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-beta-5-fluorocytidine is a synthetic nucleoside analog that has garnered significant attention due to its potent antiviral and anticancer properties. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of RNA and DNA. The modification at the 2’ and 3’ positions, along with the addition of a fluorine atom at the 5’ position, imparts unique biological activities to this molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-beta-5-fluorocytidine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of cytidine derivatives, followed by deoxygenation at the 2’ and 3’ positions. The reaction conditions often require the use of strong fluorinating agents and protective groups to ensure selective modification of the desired positions.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-beta-5-fluorocytidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
2’,3’-Dideoxy-beta-5-fluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorine atom or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5’ position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 5-fluorouracil derivatives, while reduction can yield various deoxy derivatives.
科学研究应用
2’,3’-Dideoxy-beta-5-fluorocytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: It has shown promise as an antiviral agent against hepatitis B virus and human immunodeficiency virus (HIV). Additionally, it is being investigated for its anticancer properties, particularly in the treatment of solid tumors and hematological malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2’,3’-Dideoxy-beta-5-fluorocytidine involves its incorporation into DNA and RNA, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication and cancer cell proliferation. The compound targets DNA polymerases and reverse transcriptases, disrupting the normal function of these enzymes and leading to cell death.
相似化合物的比较
2’,3’-Dideoxy-beta-5-fluorocytidine is unique among nucleoside analogs due to its specific modifications. Similar compounds include:
2’,3’-Dideoxycytidine (ddC): Lacks the fluorine atom and has different antiviral properties.
5-Fluorouracil (5-FU): A widely used anticancer agent that lacks the deoxy modifications.
2’,3’-Didehydro-2’,3’-dideoxy-5-fluorocytidine (D-D4FC): Another fluorinated nucleoside analog with potent antiviral activity.
The uniqueness of 2’,3’-Dideoxy-beta-5-fluorocytidine lies in its combination of deoxy modifications and fluorine substitution, which confer enhanced stability and biological activity compared to its analogs.
属性
CAS 编号 |
147058-39-7 |
|---|---|
分子式 |
C9H12FN3O3 |
分子量 |
229.21 g/mol |
IUPAC 名称 |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m1/s1 |
InChI 键 |
QBEIABZPRBJOFU-VDTYLAMSSA-N |
手性 SMILES |
C1C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F |
规范 SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


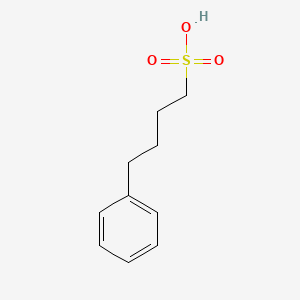


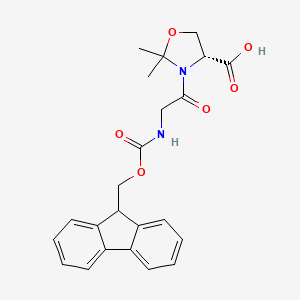
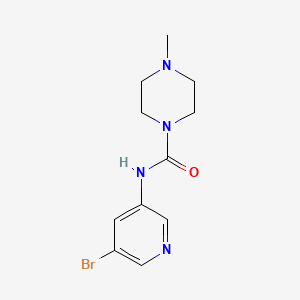
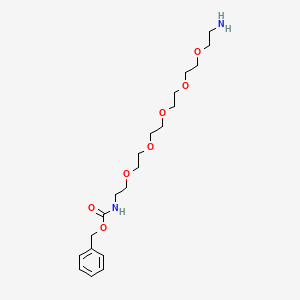
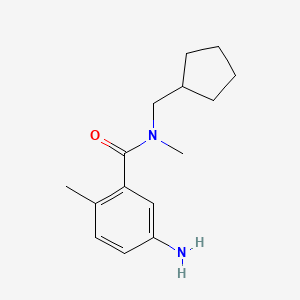
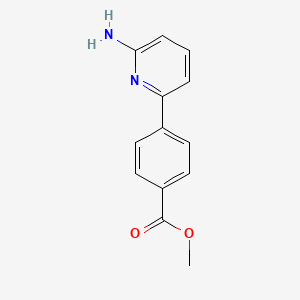
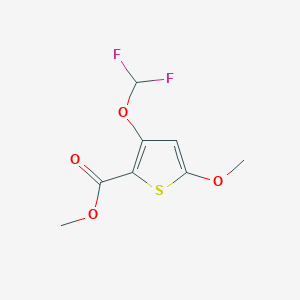
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)
